4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Salt selection Stoichiometry control Aqueous solubility

This monohydrochloride salt solves the protonation-state ambiguity of the free base and dihydrochloride forms, ensuring exact stoichiometry for reproducible amide/urea couplings. The 4-CF3 group adds metabolic stability and lipophilicity for kinase and integrin-targeting campaigns, while the 2-amine provides a direct handle for library synthesis. Supplied at 98% purity (HPLC), it demands no further purification for fragment-based screening or SAR exploration.

Molecular Formula C5H9ClF3N3
Molecular Weight 203.59 g/mol
CAS No. 1260585-15-6
Cat. No. B3094653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
CAS1260585-15-6
Molecular FormulaC5H9ClF3N3
Molecular Weight203.59 g/mol
Structural Identifiers
SMILESC1CN=C(NC1C(F)(F)F)N.Cl
InChIInChI=1S/C5H8F3N3.ClH/c6-5(7,8)3-1-2-10-4(9)11-3;/h3H,1-2H2,(H3,9,10,11);1H
InChIKeyMMTBEVIJTGQIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride (CAS 1260585-15-6): Core Physicochemical and Structural Baseline for Scientific Procurement


4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (CAS 1260585-15-6) is a monohydrochloride salt of a partially saturated pyrimidine derivative bearing a trifluoromethyl (-CF3) substituent at the 4-position and a free 2-amine group. Its molecular formula is C5H9ClF3N3 with a molecular weight of 203.59 g/mol . The compound belongs to the 2-aminotetrahydropyrimidine scaffold class, which has been recognized as a privileged structure in medicinal chemistry with reported antimicrobial, anticancer, antiviral, and enzyme inhibitory activities across multiple independent studies [1][2]. The hydrochloride salt form is specifically manufactured to improve aqueous solubility and handling characteristics compared to the free base form (CAS 794477-74-0), while the single protonation state (monohydrochloride, versus the dihydrochloride CAS 760214-90-2) provides a defined stoichiometry for quantitative experimental design . This compound is supplied at 98% purity (HPLC) and is utilized as a synthetic building block for the preparation of more complex biologically active molecules, including kinase inhibitor candidates and integrin-targeting agents [3][4].

Why 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride Cannot Be Casually Substituted: Key Differentiators from Closest Analogs


Substituting 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride with a closely related analog introduces measurable changes in physicochemical properties that cascade into altered biological performance and synthetic utility. The monohydrochloride salt form versus the free base (CAS 794477-74-0) differs in aqueous solubility, LogP, and gravimetric dosing accuracy for biological assays . Compared to the non-fluorinated core scaffold 1,4,5,6-tetrahydropyrimidin-2-amine (CAS 41078-65-3), the -CF3 group adds approximately 68 Da of molecular weight and substantially modifies lipophilicity and metabolic stability—well-established consequences of trifluoromethyl incorporation in medicinal chemistry [1]. The des-amino analog 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine (CAS 1306606-70-1) lacks the 2-amine synthetic handle entirely, losing the capacity for urea, amide, or guanidine bond formation that is central to the compound's utility as a building block [2]. Furthermore, the defined monohydrochloride stoichiometry (1:1 HCl) eliminates the variable protonation state ambiguity inherent in the dihydrochloride form (CAS 760214-90-2), which is critical for reproducible SAR studies and reaction optimization . The quantitative evidence below substantiates each of these differentiation dimensions.

Head-to-Head Quantitative Evidence Guide: 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride vs. Closest Analogs


Monohydrochloride Salt Stoichiometry: Defined Protonation State vs. Free Base and Dihydrochloride Ambiguity

The target compound is exclusively supplied as the monohydrochloride salt (C5H9ClF3N3, 1:1 HCl stoichiometry), confirmed by molecular formula and molecular weight of 203.59 g/mol . In contrast, the free base (CAS 794477-74-0, molecular weight 167.13 g/mol) and the dihydrochloride (CAS 760214-90-2, molecular weight 240.06 g/mol) represent two alternative protonation states . The monohydrochloride form offers a single, defined protonation state that eliminates the variable hydration and hygroscopicity issues commonly associated with the dihydrochloride, which bears two HCl equivalents and a molecular weight difference of +36.47 g/mol relative to the target compound .

Salt selection Stoichiometry control Aqueous solubility Reproducible dosing

Lipophilicity Modulation: Computed LogP Differentiation Between Target HCl Salt, Free Base, and Des-Amino Analog

Computed LogP values reveal a measurable lipophilicity gradient across the analog series. The target monohydrochloride salt has a computed LogP of 0.6471 (Leyan) . The free base analog (CAS 794477-74-0) has a computed LogP of 0.1677 (Fluorochem) , indicating that the salt form is predicted to have higher lipophilicity by this computational method, though experimental LogD7.4 would be needed to confirm the ionization effect on distribution. The des-amino analog 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine (CAS 1306606-70-1) has a computed LogP of 0.9389 (ChemScence) . The TPSA of the target compound (50.41 Ų) is substantially higher than that of the des-amino analog (24.39 Ų), reflecting the additional polar surface contributed by the 2-amine group .

Lipophilicity LogP Membrane permeability Drug-likeness

Conformational Rigidity: Zero Rotatable Bonds as a Structural Determinant of Reduced Entropic Penalty Upon Target Binding

The target compound possesses zero rotatable bonds (Rotatable_Bonds = 0), as reported in the Leyan computational chemistry dataset . This is a consequence of the cyclic tetrahydropyrimidine ring structure with the -CF3 group directly attached to the ring carbon and the 2-amine group conjugated into the cyclic guanidine system. The same value (Rotatable_Bonds = 0) is reported for the des-amino analog . In contrast, many commonly used substituted pyrimidine building blocks with pendant alkyl or aryl substituents possess 1–4 rotatable bonds. The absence of rotatable bonds means that the compound is essentially pre-organized in its bioactive conformation, reducing the entropic penalty (TΔS) upon target binding by an estimated 0.5–1.5 kcal/mol per restricted rotor, based on the well-established empirical relationship of approximately 0.7 kcal/mol per frozen rotatable bond in protein-ligand complexes [1].

Conformational restriction Rotatable bonds Entropic penalty Ligand efficiency

Class-Level Biological Activity Evidence: Tetrahydropyrimidine Scaffold as Validated Pharmacophore Across Multiple Therapeutic Indications

While direct, compound-specific IC50 data for 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride are absent from the published peer-reviewed literature, the tetrahydropyrimidine scaffold class has demonstrated quantifiable biological activity across multiple independent studies. Milović et al. (2022) reported that eleven novel tetrahydropyrimidine derivatives exhibited in vitro antimicrobial activity with MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes (compounds 4e, 4f, and 4k), anticancer activity against HeLa cell lines, and α-glucosidase inhibitory activity [1]. Ahangarzadeh et al. (2022) demonstrated that tetrahydropyrimidine derivatives achieved urease inhibitory IC50 values of 6.81 ± 1.42 µM (compound 4e) and 8.45 ± 1.64 µM (compound 4f), representing a 2.6- to 3.2-fold improvement over the standard inhibitor thiourea (IC50 = 22.03 ± 1.24 µM) against Helicobacter pylori urease, without cytotoxicity toward HUVEC normal cells [2]. Additionally, a patent from Shanghai Dude Medical Technology Co. discloses that compounds incorporating the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold exhibit TRK kinase inhibitory activity with potential application in TRK-mediated cancers, dermatitis, and asthma [3]. The trifluoromethyl group is well-established to enhance metabolic stability and lipophilicity in pyrimidine-based bioactive molecules, as demonstrated by Lan et al. (2022) in a series of 23 trifluoromethyl pyrimidine derivatives with confirmed antifungal, insecticidal, and anticancer activities [4].

Tetrahydropyrimidine pharmacophore Anticancer activity Antimicrobial activity Urease inhibition TRK kinase inhibition

Synthetic Handle Availability: The 2-Amine Group as a Critical Derivatization Point Absent in the Des-Amino Analog

The presence of the 2-amine group distinguishes the target compound from the des-amino analog 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine (CAS 1306606-70-1). This amine serves as the primary synthetic handle for diversification reactions including urea formation (reaction with isocyanates), amide coupling, guanidine synthesis, and nucleophilic aromatic substitution [1][2]. The UBE Corporation patent (US2023/0192661A1) explicitly utilizes the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold as the core for synthesizing integrin αv-targeting agents via derivatization at the 2-amine position, demonstrating the industrial relevance of this specific functional group [3]. The des-amino analog (CAS 1306606-70-1, H_Acceptors = 2, H_Donors = 1) lacks this nucleophilic amine and cannot participate in these bond-forming reactions without prior functionalization, representing a fundamentally different synthetic utility profile .

Synthetic building block 2-amine nucleophile Urea formation Guanidine chemistry Scaffold diversification

Purity Specification: 98% HPLC Purity as a Procurement Quality Benchmark vs. Typical 95% Free Base Grade

The target compound is supplied at 98% purity (HPLC) according to the Leyan product datasheet, with the explicit caveat that the displayed purity represents the入库指导纯度值 (warehouse guidance purity) and that inter-batch variation may exist . This compares favorably to the typical 95% purity specification for the free base analog (CAS 794477-74-0) from Fluorochem and the ≥95% specification for the des-amino analog from ChemScence . A 3% absolute purity difference (98% vs. 95%) corresponds to a reduction in total impurity burden from 5% to 2%—a 60% relative reduction in impurities that may include synthesis byproducts, residual solvents, or degradation products that could confound biological assay interpretation.

Purity specification Quality control HPLC purity Procurement standard

Evidence-Backed Application Scenarios for 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride: Where Procurement Adds Measurable Value


Medicinal Chemistry Scaffold Diversification via 2-Amine Derivatization

The 2-amine group provides a direct synthetic handle for generating libraries of urea, amide, and guanidine derivatives through reaction with isocyanates, carboxylic acids (via coupling reagents), or activated thiourea intermediates. The UBE Corporation patent explicitly demonstrates the utility of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives as precursors to integrin αv-targeting agents for fibrosis and cancer indications [1]. The defined monohydrochloride stoichiometry ensures consistent molar equivalents in coupling reactions, avoiding the variable reactivity that can arise from mixed protonation states. The zero rotatable bonds and compact scaffold (MW 203.59) position this compound as an attractive starting point for fragment-based drug discovery, where maintaining low molecular complexity while introducing the metabolically stabilizing -CF3 group is a key design principle [2].

Kinase Inhibitor Lead Generation Leveraging the Trifluoromethyl Pyrimidine Pharmacophore

The Shanghai Dude Medical Technology patent (CN2019126507/WO2020135203A1) discloses that compounds containing the tetrahydropyrimidin-2-amine scaffold exhibit TRK kinase inhibitory activity with potential applications in oncology (TRK-mediated cancers) and inflammatory diseases (dermatitis, asthma) [3]. The trifluoromethyl group at the 4-position is a recognized pharmacophoric element in kinase inhibitor design, contributing to enhanced metabolic stability and target binding through favorable hydrophobic interactions with the kinase ATP-binding pocket [4]. While direct IC50 data for this specific compound against TRK kinases are not publicly available, the scaffold's presence in a kinase inhibitor patent provides a credible rationale for its procurement as a starting point for TRK-focused medicinal chemistry campaigns.

Antimicrobial and Antifungal Tetrahydropyrimidine Derivative Synthesis

The tetrahydropyrimidine scaffold class has demonstrated quantifiable antifungal activity with MIC values of 0.20 mg/mL against Trichophyton mentagrophytes (Milović et al., 2022) [2] and urease inhibitory activity with IC50 values of 6.81–8.45 µM against Helicobacter pylori urease, outperforming thiourea by 2.6- to 3.2-fold (Ahangarzadeh et al., 2022) [5]. The target compound, bearing both the bioactive tetrahydropyrimidine core and the -CF3 group known to enhance antimicrobial potency in pyrimidine derivatives, represents a logical starting scaffold for synthesizing and screening novel antifungal or anti-H. pylori agents. The 98% purity specification and HCl salt form facilitate direct use in MIC determination assays without additional purification steps .

Integrin-Targeted Therapeutic Agent Synthesis for Fibrosis and Cancer

The UBE Corporation patent (US2023/0192661A1) and related Alport syndrome patent application (US20250049806) both claim 1,4,5,6-tetrahydropyrimidin-2-amine derivatives as key intermediates for synthesizing integrin αv inhibitors with therapeutic applications in fibrosis (including Alport syndrome), cardiovascular disease, diabetic complications, and cancer metastasis [1][6]. The target compound provides the core scaffold with the 2-amine group available for conjugation to indazole-carboxamide warheads that confer integrin subtype selectivity. The monohydrochloride form ensures reproducible reaction stoichiometry during the critical amine-coupling step, while the -CF3 group enhances the metabolic stability of the resulting conjugates [4].

Quote Request

Request a Quote for 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.